molecular formula C18H20N6O B6071342 4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one

4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one

Cat. No.: B6071342
M. Wt: 336.4 g/mol
InChI Key: MOWGGCAOLWJXCG-UHFFFAOYSA-N
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Description

4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrimidinone core substituted with a piperidine ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Pyrimidinone Core: This step often involves condensation reactions between suitable amines and carbonyl-containing compounds.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the triazole moiety or the pyrimidinone core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenated compounds or organometallic reagents under appropriate conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the triazole or pyrimidinone moieties.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
  • Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
  • 1,2,3-/1,2,4-triazole-thiosemicarbazone hybrids

Uniqueness: 4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one is unique due to its specific combination of a pyrimidinone core, a piperidine ring, and a triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperidin-4-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18-9-17(20-12-21-18)15-5-7-23(8-6-15)10-14-1-3-16(4-2-14)24-13-19-11-22-24/h1-4,9,11-13,15H,5-8,10H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWGGCAOLWJXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC=N2)CC3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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